Cyclobutene, 1-butyl-2-pentyl-
Description
Significance of the Cyclobutene (B1205218) Core in Organic Chemistry Research
The cyclobutene core is a valuable and versatile building block in organic synthesis. nih.gov Its significance stems from the inherent ring strain, estimated to be around 26.3 kcal/mol, which makes it a reactive intermediate susceptible to a variety of transformations. libretexts.orgmasterorganicchemistry.com This high reactivity, primarily due to angle and torsional strain, allows for controlled ring-opening reactions to generate stereodefined 1,3-dienes, which are themselves important precursors for a wide range of more complex molecules. wikipedia.orgmasterorganicchemistry.com
One of the most notable reactions of cyclobutenes is their thermal and photochemical electrocyclic ring-opening. masterorganicchemistry.compitt.edu These reactions are highly stereospecific, following the Woodward-Hoffmann rules, and provide a powerful tool for the synthesis of acyclic compounds with controlled stereochemistry. The predictable nature of these reactions makes the cyclobutene moiety a strategic element in the total synthesis of natural products and other complex organic molecules. researchgate.net Furthermore, the rigid framework of the cyclobutene ring can be used to control the spatial arrangement of substituents, influencing the stereochemical outcome of subsequent reactions.
Specific Research Challenges and Opportunities Posed by 1,2-Disubstituted Cyclobutenes, exemplified by Cyclobutene, 1-butyl-2-pentyl-
The synthesis and manipulation of 1,2-disubstituted cyclobutenes, such as Cyclobutene, 1-butyl-2-pentyl-, present unique challenges and opportunities for researchers. A primary challenge lies in the stereoselective synthesis of the cyclobutene ring itself. While methods like [2+2] cycloadditions are commonly employed, achieving high levels of stereocontrol, particularly for asymmetrically substituted derivatives, remains an active area of research. nih.govnih.gov For a molecule like Cyclobutene, 1-butyl-2-pentyl-, controlling the cis or trans relationship between the butyl and pentyl groups is a key synthetic hurdle.
The presence of two different alkyl substituents also influences the regioselectivity of subsequent reactions. For instance, in addition reactions to the double bond, the electronic and steric effects of the butyl and pentyl groups can direct the incoming reagent to a specific carbon atom. Understanding and controlling this regioselectivity is crucial for the targeted synthesis of more complex structures.
Despite these challenges, 1,2-disubstituted cyclobutenes offer significant opportunities. The differential substitution allows for selective functionalization of the molecule. For example, one of the alkyl chains could be modified while the other remains intact, leading to the synthesis of bifunctional compounds. Moreover, the stereochemistry of the substituents can influence the torquoselectivity of the electrocyclic ring-opening, providing a means to control the geometry of the resulting diene. nih.gov
Due to the limited availability of experimental data for Cyclobutene, 1-butyl-2-pentyl-, the following tables present estimated physicochemical and spectroscopic properties based on known data for similar 1,2-dialkyl-substituted cyclobutenes.
Table 1: Estimated Physicochemical Properties of Cyclobutene, 1-butyl-2-pentyl-
| Property | Estimated Value |
|---|---|
| Molecular Formula | C₁₃H₂₄ |
| Molecular Weight | 180.33 g/mol |
| Boiling Point | ~190-200 °C |
| Density | ~0.8 g/cm³ |
Table 2: Estimated Spectroscopic Data for Cyclobutene, 1-butyl-2-pentyl-
| Spectroscopy | Estimated Chemical Shifts/Peaks |
|---|---|
| ¹H NMR (CDCl₃) | δ 0.8-1.0 (t, 6H, CH₃), 1.2-1.6 (m, 12H, CH₂), 1.9-2.2 (m, 4H, allylic CH₂), 2.3-2.5 (m, 2H, ring CH₂) |
| ¹³C NMR (CDCl₃) | δ 13.9, 14.1 (CH₃), 22.5, 22.6, 29.0, 29.2, 31.7, 31.9, 33.5, 34.0 (CH₂), 138-140 (olefinic C) |
| IR (neat) | ~2950-2850 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch) |
Historical Context and Evolution of Research on Four-Membered Carbocyclic Rings
Research into four-membered carbocyclic rings dates back to the early 20th century. One of the pioneering works was the first synthesis of cyclobutene by Richard Willstätter in 1905. pitt.eduwikipedia.org Early studies were primarily focused on understanding the fundamental properties and reactivity of these strained systems. The high reactivity and propensity for ring-opening were recognized early on, but the stereochemical intricacies of these reactions were not fully understood until the development of the Woodward-Hoffmann rules in the 1960s. pitt.edu
The advent of modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, in the mid-20th century was a turning point. researchgate.net These tools allowed for the detailed structural elucidation of cyclobutane (B1203170) and cyclobutene derivatives, paving the way for more sophisticated studies of their reaction mechanisms. The development of new synthetic methodologies, including various cycloaddition and ring-expansion reactions, further fueled research in this area. rsc.orgresearchgate.net Over the decades, the focus has shifted from the study of simple, unsubstituted rings to the synthesis and application of highly functionalized and stereochemically complex four-membered carbocycles.
Current Research Trends and Future Directions in Cyclobutene Studies
Current research on cyclobutenes is vibrant and multifaceted, with several exciting trends and future directions. One significant area is the development of new catalytic methods for the enantioselective synthesis of cyclobutene derivatives. nih.govnih.gov The use of transition metal catalysts and organocatalysts is enabling the construction of chiral cyclobutenes with high efficiency and stereoselectivity, opening up new avenues for the synthesis of enantiopure pharmaceuticals and other bioactive molecules.
Another burgeoning area is the application of cyclobutenes in bioorthogonal chemistry. nih.govunl.edu The strained double bond of cyclobutenes can undergo rapid and specific reactions with bioorthogonal partners, such as tetrazines, in a biological environment. This "click chemistry" approach is being used to label and track biomolecules in living systems, providing powerful tools for chemical biology research.
The unique electronic and structural properties of cyclobutenes are also being exploited in materials science. The rigid, well-defined geometry of the cyclobutene ring makes it an attractive component for the construction of novel polymers and molecular materials with tailored properties.
Future research in cyclobutene chemistry is expected to focus on the development of even more efficient and selective synthetic methods, particularly for the construction of complex, polyfunctionalized derivatives. A deeper understanding of the factors controlling the reactivity and stereoselectivity of cyclobutene reactions will continue to be a major goal. Furthermore, the exploration of new applications for cyclobutenes in areas such as drug discovery, diagnostics, and advanced materials is likely to expand significantly. The continued investigation of compounds like Cyclobutene, 1-butyl-2-pentyl-, and its more complex analogues will undoubtedly contribute to the advancement of this dynamic field of organic chemistry.
Structure
3D Structure
Properties
CAS No. |
647028-12-4 |
|---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
1-butyl-2-pentylcyclobutene |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-13-11-10-12(13)8-6-4-2/h3-11H2,1-2H3 |
InChI Key |
CGPSMGZOWSRZCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(CC1)CCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclobutene, 1 Butyl 2 Pentyl
Retrosynthetic Analysis for 1,2-Dialkyl-Substituted Cyclobutenes
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For a 1,2-dialkyl-substituted cyclobutene (B1205218) such as Cyclobutene, 1-butyl-2-pentyl-, the most direct and powerful disconnection involves breaking the four-membered ring to reveal two simpler fragments.
The key disconnection is a [2+2] cycloaddition, which is the reverse of the synthetic reaction. This process breaks the two sigma bonds formed in the cycloaddition, revealing an alkyne and an alkene component. For the target molecule, this retrosynthetic step leads to 1-hexyne (B1330390) and 1-heptene. This approach is highly convergent, building the complex carbocyclic core in a single step from two relatively simple precursors.
Figure 1: Retrosynthetic Disconnection of Cyclobutene, 1-butyl-2-pentyl-
This primary disconnection is the foundation for exploring various forward synthetic methodologies, as the challenge lies in effectively promoting this formally forbidden thermal cycloaddition under controlled and selective conditions.
Catalytic Approaches to [2+2] Cycloaddition for Substituted Cyclobutenes
The direct [2+2] cycloaddition of an alkyne and an alkene is a synthetically valuable transformation for accessing cyclobutene rings. nih.govelsevierpure.com Due to the high activation energy of the uncatalyzed thermal reaction, catalytic methods are essential. These approaches provide alternative, lower-energy pathways, often enabling high levels of selectivity. nih.gov
Transition Metal-Catalyzed Enantioselective [2+2] Cycloadditions (e.g., Cobalt, Rhodium catalysis)
Transition metal catalysis provides a powerful means to orchestrate the [2+2] cycloaddition between alkenes and alkynes. benthamdirect.com Metals like cobalt and rhodium have been instrumental in developing these transformations, offering pathways to highly functionalized and chiral cyclobutenes. nih.govnih.gov
Cobalt Catalysis: Recent breakthroughs have established cobalt catalysis as a broadly applicable method for the enantioselective [2+2] cycloaddition of a wide variety of terminal alkynes and alkenes. nih.gov These systems can generate a diverse set of cyclobutenes with high enantioselectivity (86–97% ee for over 50 examples). nih.gov The reaction is believed to proceed through a cationic Co(I) intermediate, where the choice of ligand and counter-ion plays a crucial role in the reaction's success and selectivity. nih.gov This methodology is particularly relevant for the synthesis of Cyclobutene, 1-butyl-2-pentyl-, as it demonstrates effectiveness with unactivated, simple alkyne and alkene substrates.
Rhodium Catalysis: Rhodium complexes are also effective catalysts for [2+2] cycloadditions. benthamdirect.com While some rhodium-catalyzed approaches have focused on intramolecular reactions or reactions involving strained alkenes, they are fundamental to the development of cyclobutene synthesis. More recent developments have shown that rhodium can initiate asymmetric cross-coupling reactions starting with a carbometallation of a cyclobutene, highlighting the metal's versatility in activating these four-membered rings. nih.gov
| Metal Catalyst System | Key Features | Substrate Scope Example | Reference |
|---|---|---|---|
| Cobalt(I) with Chiral Ligand | Broadly applicable to simple alkynes and alkenes; High enantioselectivity (86-97% ee). | Terminal Alkynes + Terminal Alkenes | nih.gov |
| Rhodium(I) Complexes | Effective for cycloadditions, often with bicyclic or strained alkenes. | Bicyclic Alkenes + Alkynes | benthamdirect.com |
| Digold(I) with Josiphos Ligand | Enantioselective synthesis via intermolecular cycloaddition. | Terminal Alkynes + Alkenes | acs.org |
Organocatalytic Strategies for Cyclobutene Synthesis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the need for metal-based catalysts. nih.gov While the organocatalytic [2+2] cycloaddition to form cyclobutenes is less developed than metal-catalyzed versions, the underlying principles offer a promising future direction.
A common strategy in organocatalysis involves the formation of reactive intermediates like enamines or iminium ions from the reactants. For instance, a chiral secondary amine catalyst (e.g., a proline derivative) can react with an α,β-unsaturated aldehyde to form an enamine, which then participates in a cycloaddition. youtube.com
While many reported organocatalytic [2+2] reactions lead to cyclobutanes from two alkene components, often requiring activated substrates like electron-deficient styrenes, the concepts are adaptable. nih.gov An analogous strategy for cyclobutene synthesis would require the development of catalysts capable of activating an alkene to react with an alkyne partner in a controlled, asymmetric fashion.
Photochemical [2+2] Cycloadditions in Cyclobutene Formation
Photochemical [2+2] cycloaddition is a classic and powerful method for constructing four-membered rings, including cyclobutanes and cyclobutenes. nih.govacs.org This approach uses light energy to promote a substrate to an electronically excited state, where it can undergo cycloaddition reactions that are thermally forbidden. researchgate.net
The direct irradiation of simple, unactivated alkenes and alkynes often requires high-energy UV light, which can lead to side reactions. nih.gov A more controlled and common approach is photosensitization. In this process, a "sensitizer" molecule absorbs the light (often lower-energy UVA or visible light) and transfers the energy to one of the reacting partners (e.g., the alkene). researchgate.net This generates a triplet excited state of the substrate, which then reacts with the ground-state alkyne in a stepwise manner through a diradical intermediate to form the cyclobutene ring. nih.gov
The stepwise nature of the sensitized reaction allows for the rotation of the intermediate diradical, which can influence the stereochemical outcome of the final product. The choice of sensitizer (B1316253) is critical and can be tuned to match the energy requirements of the substrates. nih.gov
Ring Expansion and Rearrangement Strategies
An alternative to cycloaddition for forming cyclobutene rings is the rearrangement of smaller, highly strained ring systems. These methods leverage the release of ring strain as a thermodynamic driving force for the transformation.
Ring Expansion of Cyclopropyl (B3062369) Derivatives to Cyclobutenes
Cyclopropylcarbenes are known to rearrange to form cyclobutenes under thermal or transition-metal-catalyzed conditions. thieme-connect.com A practical method to generate these reactive intermediates involves the decomposition of N-tosylhydrazones derived from cyclopropyl ketones.
For example, Rh(II) catalysts have been shown to effectively promote the ring expansion of cyclopropyl N-tosylhydrazones to yield 1-substituted cyclobutenes. thieme-connect.comthieme-connect.de In this process, the N-tosylhydrazone decomposes to form a diazo compound, which then generates a rhodium-carbene species. This intermediate undergoes a 1,2-shift (a rearrangement), expanding the three-membered ring to a four-membered ring and yielding the cyclobutene product. thieme-connect.com
While this method typically yields 1-substituted cyclobutenes, it represents a powerful alternative strategy. thieme-connect.comthieme-connect.de Adapting this chemistry to produce 1,2-disubstituted products like Cyclobutene, 1-butyl-2-pentyl- would require a precursor with a correspondingly substituted cyclopropyl ring and careful control over the rearrangement regioselectivity.
| Precursor Type | Key Transformation | Product Type | Reference |
|---|---|---|---|
| Cyclopropyl N-Tosylhydrazone | Rh(II)-catalyzed decomposition and rearrangement | 1-Substituted Cyclobutene | thieme-connect.comthieme-connect.de |
| Cyclopropanone | Reaction with sulfur ylides | Cyclobutanone (related 4-membered ring) | acs.org |
Isomerization Reactions (e.g., from Bicyclo[1.1.0]butanes)
The valence isomerization of bicyclo[1.1.0]butanes (BCBs) represents a powerful method for the synthesis of cyclobutenes. This transformation is driven by the release of significant ring strain inherent in the BCB core. rsc.org These reactions can be promoted thermally, photochemically, or through catalysis by transition metals or Brønsted acids. thieme-connect.deresearchgate.net
Transition metal complexes of Ag(I), Rh(I), and Pd(0) have been shown to facilitate the strain-relieving ring-opening of BCBs. rsc.org These reactions typically proceed through the formation of a vinyl carbene intermediate, which then isomerizes to the more stable cyclobutene or a diene structure. rsc.org For the specific synthesis of 1-butyl-2-pentyl-cyclobutene, a plausible precursor would be 1-butyl-3-pentyl-bicyclo[1.1.0]butane.
More recently, enantioselective isomerization has been achieved using chiral catalysts. A notable example involves the use of a chiral N-triflyl phosphoramide (B1221513) as a Brønsted acid catalyst. organic-chemistry.org This approach enables the conversion of substituted bicyclo[1.1.0]butanes into chiral cyclobutenes with high levels of regio- and enantiocontrol under mild conditions and with low catalyst loading. organic-chemistry.orgresearchgate.net This method's applicability to a range of substituted BCBs suggests its potential for producing enantioenriched 1-butyl-2-pentyl-cyclobutene from a suitable chiral BCB precursor.
The general mechanism for the acid-catalyzed isomerization involves the protonation of the central C1-C3 bond of the bicyclo[1.1.0]butane, leading to a cyclobutyl cation intermediate. This intermediate can then undergo a stereocontrolled rearrangement to furnish the final cyclobutene product. The choice of the chiral acid is crucial for inducing asymmetry in the final product.
Radical Cascade and Functionalization Routes to Cyclobutenes
Radical cascade reactions have emerged as a novel strategy for constructing highly functionalized cyclobutenes directly from less-strained cyclobutane (B1203170) precursors. nih.gov This approach avoids the often-challenging synthesis of highly strained starting materials like bicyclobutanes.
A recently developed method utilizes a copper catalyst in conjunction with an oxidant like N-fluorobenzenesulfonimide (NFSI) to initiate a radical cascade. nih.govrsc.orgresearchgate.net This process involves the unprecedented cleavage of multiple C–H bonds on a simple cyclobutane ring and the simultaneous introduction of new functional groups. rsc.org Starting with a precursor such as 1-butyl-2-pentyl-cyclobutane, this methodology could theoretically be employed to introduce unsaturation, yielding the target cyclobutene. The reaction proceeds through a proposed mechanism involving copper-catalyzed hydrogen atom abstraction, generating a cyclobutyl radical. Subsequent oxidation and elimination steps, or further C-H functionalization followed by elimination, would lead to the formation of the cyclobutene double bond. rsc.orgresearchgate.net
This strategy has been successfully used to synthesize a variety of diaminated, disulfonylated, and tribrominated cyclobutene derivatives from simple arylcyclobutanes. nih.gov The versatility of this copper-catalyzed radical cascade suggests it could be a viable, albeit challenging, route for the dehydrogenation of a pre-formed 1-butyl-2-pentyl-cyclobutane to the corresponding cyclobutene.
Stereoselective and Regioselective Synthesis of Alkyl-Substituted Cyclobutenes
The synthesis of specifically substituted cyclobutenes like 1-butyl-2-pentyl-cyclobutene requires precise control over both regioselectivity (which position the groups are in) and stereoselectivity (the 3D arrangement of those groups). The most direct and powerful methods for achieving this are catalytic [2+2] cycloadditions. nih.gov
Control of Diastereoselectivity and Enantioselectivity
Achieving high levels of diastereoselectivity and enantioselectivity is paramount for synthesizing structurally defined molecules for applications in materials and medicine. nih.gov For 1,2-dialkyl-substituted cyclobutenes, catalytic enantioselective [2+2] cycloaddition between an alkyne and an alkene is a premier strategy. nih.govresearchgate.net
A landmark development in this area is the use of earth-abundant cobalt catalysts with chiral phosphine (B1218219) ligands. nih.govresearchgate.net This system facilitates the [2+2] cycloaddition of a wide variety of unactivated internal alkynes and alkenes. To synthesize 1-butyl-2-pentyl-cyclobutene, this would involve the reaction between 1-hexyne and 1-heptene. The choice of the chiral ligand on the cobalt center is critical for controlling the enantioselectivity of the cycloaddition, with studies documenting enantiomeric excesses (ee) in the range of 86–97% for over 50 different cyclobutene products. nih.gov
The table below summarizes representative results for the cobalt-catalyzed enantioselective synthesis of cyclobutenes, demonstrating the method's effectiveness with various substrates analogous to those required for the target molecule.
| Alkyne Substrate | Alkene Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 4-Octyne | Methyl acrylate | (R)-L8 | 95 | 90 | researchgate.net |
| 1-Phenyl-1-propyne | Ethylene | (R,R)-Ph-BPE | 85 | 96 | nih.gov |
| 1-(4-Methoxyphenyl)-1-propyne | Cyclopentene | (R)-L8 | 91 | 92 | nih.gov |
| 3-Hexyne | Styrene | (R)-L8 | 88 | 94 | nih.gov |
Other methods for stereocontrol include the functionalization of pre-existing chiral cyclobutenes. For example, diastereoselective Michael additions of nucleophiles to activated cyclobutenes have been demonstrated, allowing for the introduction of substituents with a high degree of spatial control relative to the existing groups. nih.govrsc.org
Mechanistic Aspects of Stereocontrol in Cyclobutene Formation
The mechanism of stereocontrol is intrinsically linked to the chosen synthetic route. In the cobalt-catalyzed [2+2] cycloaddition, the prevailing mechanism involves the formation of a cobaltacyclopentene intermediate. nih.gov The alkyne and alkene first coordinate to the chiral cobalt catalyst. Oxidative coupling then forms the cobaltacyclopentene metallacycle. The geometry of this intermediate and the steric and electronic properties of the chiral ligand dictate the spatial arrangement of the substituents. The final step is a reductive elimination that releases the cyclobutene product and regenerates the active catalyst. The enantioselectivity arises from the energetically favored pathway of substrate approach and metallacycle formation within the chiral environment created by the ligand. nih.gov
In the case of Brønsted acid-catalyzed isomerization of bicyclo[1.1.0]butanes, stereocontrol is established during the rearrangement of the cyclobutyl cation intermediate. organic-chemistry.org The chiral counterion, derived from the catalyst, forms a tight ion pair with the cation. This association shields one face of the cation, directing the subsequent bond migration and leading to the formation of one enantiomer of the cyclobutene product over the other. researchgate.net
For radical-based functionalizations, stereocontrol is often more challenging to achieve. However, in some systems, the conformation of the radical intermediate or its interaction with the metal catalyst can influence the stereochemical outcome of subsequent bond-forming events.
Mechanistic Investigations of Cyclobutene, 1 Butyl 2 Pentyl Reactivity
Pericyclic Transformations of the Cyclobutene (B1205218) Ring
Electrocyclic reactions represent a fundamental class of pericyclic reactions involving the concerted reorganization of electrons within a cyclic array of atoms. fiveable.me In the case of cyclobutene, 1-butyl-2-pentyl-, the key transformation is the ring-opening to form a conjugated diene. This process can be initiated either by heat (thermal) or by light (photochemical), and the stereochemical outcome of the reaction is dictated by the method of activation. masterorganicchemistry.comimperial.ac.uk
Thermal Electrocyclic Ring-Opening Reactions to Dienes
Under thermal conditions, cyclobutene, 1-butyl-2-pentyl-, undergoes a ring-opening reaction to yield a substituted 1,3-butadiene (B125203) derivative. masterorganicchemistry.comucdavis.edu This transformation is driven by the release of ring strain inherent in the four-membered cyclobutene ring. wikipedia.org The equilibrium between the cyclobutene and the diene strongly favors the ring-opened product. wikipedia.org
The stereochemistry of the thermal ring-opening of cyclobutenes is predicted by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. wikipedia.orgacs.org For a 4π-electron system like cyclobutene, the thermal electrocyclic ring-opening is a conrotatory process. wikipedia.orgwikipedia.orgimperial.ac.uk This means that the substituents at the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). wikipedia.org
This can be understood by examining the highest occupied molecular orbital (HOMO) of the cyclobutene's σ bond that is breaking. In a thermal reaction, the electrons are in the ground state. For the breaking σ bond to transform into the π system of the resulting diene, the orbitals must rotate in a conrotatory fashion to achieve constructive (in-phase) overlap, leading to the formation of the new π bonds in the diene. wikipedia.orgstereoelectronics.org
The Woodward-Hoffmann rules provide a selection rule for electrocyclic reactions: for a system with 4n π-electrons (where n=1 for cyclobutene), the thermal reaction is conrotatory, while the photochemical reaction is disrotatory. fiveable.mewikipedia.org
Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions
| Number of π Electrons | Thermal Reaction | Photochemical Reaction |
| 4n | Conrotatory | Disrotatory |
| 4n + 2 | Disrotatory | Conrotatory |
| This table summarizes the selection rules for electrocyclic reactions based on the number of participating π electrons and the mode of activation. |
In asymmetrically substituted cyclobutenes like 1-butyl-2-pentylcyclobutene, there are two possible conrotatory pathways, leading to different diastereomeric dienes. The preference for one pathway over the other is termed "torquoselectivity." This selectivity is influenced by the electronic and steric nature of the substituents. nih.gov
Alkyl groups, such as the butyl and pentyl groups in the target molecule, are generally considered to be electron-donating. According to established principles of torquoselectivity, electron-donating groups at the 3-position of the cyclobutene ring tend to rotate "outward" during thermal ring-opening. nih.gov However, the specific torquoselectivity for 1-butyl-2-pentylcyclobutene would depend on the relative steric demands and electronic influences of both the butyl and pentyl groups.
Computational studies on related systems have shown that steric hindrance can play a significant role. For instance, in the thermal ring-opening of 3-tert-butylcyclobutene, the bulky tert-butyl group exclusively affords the (E)-1,3-diene due to steric influences that favor its outward rotation. acs.org In the case of 1-butyl-2-pentylcyclobutene, the larger pentyl group would likely exert a greater steric influence, favoring the transition state where it rotates outward to minimize steric interactions. This would lead to a preponderance of the diene isomer where the pentyl group is in a trans-orientation in the resulting diene.
It is important to note that while kinetic torquoselectivity generally holds, in some highly substituted cases, thermodynamic control can lead to an unexpected product ratio through isomerization of the initially formed diene. nih.govcomporgchem.com
The transition state of the thermal conrotatory ring-opening of cyclobutene has been extensively studied computationally. ucdavis.eduresearchgate.net These studies confirm that the conrotatory pathway is significantly lower in energy than the alternative disrotatory or diradical pathways. ucdavis.edu The transition state is characterized by a partially broken C-C σ bond and the developing p-orbitals that will form the new π bond of the diene. The geometry of the transition state reflects the conrotatory motion of the substituents.
Analysis of the electronic structure of the transition state often reveals aromatic character, as indicated by methods like Nucleus-Independent Chemical Shift (NICS) analysis. researchgate.net The stability of this aromatic-like transition state contributes to the facility of the pericyclic reaction. For substituted cyclobutenes, the substituents can influence the energy of the competing conrotatory transition states, thereby determining the torquoselectivity of the reaction. rsc.org For example, substituents that can stabilize the developing electron density at the termini of the breaking bond through hyperconjugation or other electronic effects can lower the energy of a specific transition state. acs.org
Photochemical Electrocyclic Ring-Opening Reactions
In contrast to thermal reactions, photochemical electrocyclic ring-opening reactions are initiated by the absorption of ultraviolet light. masterorganicchemistry.com This process populates an excited electronic state of the cyclobutene molecule, leading to a different reaction pathway and stereochemical outcome. masterorganicchemistry.comwikipedia.org
According to the Woodward-Hoffmann rules, the photochemical ring-opening of a 4π-electron system like cyclobutene proceeds through a disrotatory pathway. imperial.ac.ukwikipedia.org This means that the substituents at the breaking sigma bond rotate in opposite directions (one clockwise, one counter-clockwise). wikipedia.org
The reason for this change in stereochemistry lies in the orbital symmetry of the excited state. Upon photochemical excitation, an electron is promoted from the HOMO to the lowest unoccupied molecular orbital (LUMO). This new HOMO of the excited state has a different symmetry than the ground state HOMO. masterorganicchemistry.com For the photochemical ring-opening of cyclobutene, a disrotatory motion is required to maintain constructive orbital overlap during the transformation of the breaking σ bond into the π system of the diene in its excited state. wikipedia.orgstereoelectronics.org This ensures that the reaction is symmetry-allowed and proceeds through a low-energy pathway on the excited state potential energy surface. stereoelectronics.org
Table 2: Predicted Stereochemical Outcomes for Ring-Opening of a Substituted Cyclobutene
| Starting Material Stereochemistry | Thermal (Conrotatory) Product | Photochemical (Disrotatory) Product |
| cis-3,4-disubstituted | cis,trans-diene | trans,trans-diene |
| trans-3,4-disubstituted | trans,trans-diene | cis,trans-diene |
| This table illustrates the stereospecificity of electrocyclic ring-opening reactions for a generic disubstituted cyclobutene, highlighting the different outcomes under thermal and photochemical conditions. |
Wavelength Dependence and Stereochemical Outcomes
The photochemical behavior of cyclobutenes, including 1-butyl-2-pentyl-cyclobutene, is characterized by electrocyclic ring-opening reactions that lead to the formation of corresponding 1,3-dienes. The stereochemical course of this transformation is dictated by the Woodward-Hoffmann rules, which predict a conrotatory opening for the thermal reaction and a disrotatory opening for the photochemical reaction under direct irradiation. However, experimental studies on analogous alkyl-substituted cyclobutenes have revealed a more complex scenario where the reaction outcome is significantly dependent on the excitation wavelength. nih.gov
Photolysis of alkyl-substituted cyclobutenes with short-wavelength UV light (e.g., 193 nm) tends to proceed through the excited singlet (π,π*) state, leading to a mixture of diene isomers. In contrast, irradiation at longer wavelengths (e.g., 228 nm) can result in stereospecific transformations. nih.gov For instance, the photolysis of cis-1,2,3,4-tetramethylcyclobutene at 228 nm yields the E,Z-diene, which corresponds to a conrotatory ring-opening, a pathway that is formally thermally allowed. nih.gov This suggests that at longer wavelengths, the reaction may proceed either from a lower-energy Rydberg state or through a vibrationally excited ground state ("hot" ground state) accessed via internal conversion from the initially populated excited state. nih.gov
For Cyclobutene, 1-butyl-2-pentyl-, the specific stereochemical outcome would depend on the cis or trans configuration of the starting material. Assuming a cis-isomer, photochemical ring-opening would be expected to produce a mixture of (E,Z)-dienes, with the product distribution being influenced by the excitation wavelength as outlined in the table below.
Table 1: Predicted Photochemical Ring-Opening Products of cis-Cyclobutene, 1-butyl-2-pentyl- as a Function of Wavelength
| Excitation Wavelength (nm) | Predominant Pathway | Expected Major Diene Product(s) | Stereochemical Outcome |
| ~193 | π,π* Excited State | Mixture of diene isomers | Non-stereospecific |
| ~228 | Rydberg State / Hot Ground State | (5E,7Z)-5,6-diethyl-5,7-dodecadiene | Conrotatory |
Data is inferred from studies on analogous alkyl-substituted cyclobutenes. nih.gov
Cycloaddition Reactions Involving Cyclobutene, 1-butyl-2-pentyl-
The strained double bond of cyclobutene, 1-butyl-2-pentyl- makes it a suitable substrate for cycloaddition reactions, particularly [2+2] cycloadditions, which can proceed via thermal or photochemical pathways.
Thermal [2+2] cycloadditions involving cyclobutenes are often reversible processes. fiveable.me The forward reaction, the formation of a cyclobutane (B1203170) ring, is driven by the release of π-bond energy, while the reverse reaction, known as cycloreversion, is favored by the release of ring strain in the cyclobutane product. The equilibrium can be influenced by temperature and the nature of the substituents. For instance, thermal enamine [2+2] cycloadditions are known to be reversible, which allows for the isolation of the thermodynamically more stable trans-substituted cyclobutane product. nih.gov
The reversibility of these reactions is a key feature that can be exploited in synthesis. While photochemical [2+2] cycloadditions are also common, thermal processes offer an alternative that avoids the need for a light source and can sometimes provide different selectivity. fiveable.me
Cyclobutene, 1-butyl-2-pentyl- can participate in both intermolecular and intramolecular cycloaddition reactions. In an intermolecular reaction, the cyclobutene would react with another unsaturated molecule, such as an alkene or alkyne, to form a new, larger ring system. The success of such reactions often depends on the electronic nature of the reacting partners. For example, electron-rich enamines readily undergo thermal [2+2] cycloaddition with electron-deficient alkenes. nih.gov
Intramolecular cycloadditions occur when the cyclobutene ring and another unsaturated moiety are present within the same molecule, connected by a suitable tether. The feasibility and outcome of these reactions are highly dependent on the length and nature of the tether. nih.gov For instance, in studies involving cyclobutadiene (B73232) tethered to an olefin, a three-atom tether containing a heteroatom was found to facilitate the intramolecular cycloaddition, while all-carbon tethers were less effective. nih.gov This highlights the importance of conformational constraints in bringing the reacting partners into proximity for the reaction to occur. Successful intramolecular cycloadditions provide a powerful tool for the synthesis of complex, polycyclic molecules. nih.govnih.gov
Radical and Cationic Reaction Pathways
Beyond pericyclic reactions, cyclobutene, 1-butyl-2-pentyl- can undergo transformations involving radical and cationic intermediates, leading to ring-opening or participation in other bond-forming processes.
Radical Ring-Opening Mechanisms
The strained four-membered ring of cyclobutene derivatives is susceptible to ring-opening initiated by radical species. These reactions can be triggered by various means, including the use of radical initiators or photoredox catalysis. nih.govrsc.org For example, the reaction of cyclobutanes with a source of radicals can lead to the formation of cyclobutene derivatives through a cascade of C-H bond cleavages. nih.gov
A common pathway involves the abstraction of an allylic hydrogen atom from the cyclobutene ring, generating a cyclobutenyl radical. This radical can then undergo β-scission, where the strained C-C single bond of the ring breaks to relieve ring strain, resulting in a dienyl radical. The regioselectivity of the ring-opening would be influenced by the stability of the resulting radical. In the case of Cyclobutene, 1-butyl-2-pentyl-, the presence of alkyl substituents would stabilize the radical intermediate.
Visible light-induced photoredox catalysis has emerged as a mild and efficient method for generating radicals that can initiate the ring-opening of strained rings. rsc.orgnih.gov This approach allows for the formation of functionalized products under conditions that are often more tolerant of various functional groups compared to traditional methods.
Reactions of Cyclobutene Radical Cations
The π-bond of cyclobutene, 1-butyl-2-pentyl- can be subjected to one-electron oxidation to form a cyclobutene radical cation. This can be achieved through various methods, including electrochemical oxidation or photoredox catalysis. nih.govprinceton.edu The resulting radical cation is a highly reactive intermediate that can undergo several transformations.
One of the key reactions of alkene radical cations is their participation in cycloaddition reactions. For example, alkene radical cations have been shown to undergo [2+2] cycloaddition with styrenes in an electrochemical setup to form cyclobutane radical cations, which are then reduced to the final cyclobutane product. acs.org The structure of the cyclobutane radical cation itself has been a subject of computational studies, which indicate a parallelogram-like minimum energy structure. acs.org
The reactivity of the radical cation is dictated by the distribution of spin and charge. Deprotonation is a common subsequent reaction for radical cations, leading to the formation of a neutral radical species. princeton.edu The acidity of a C-H bond is significantly increased in the radical cation compared to the neutral molecule, facilitating this process. The specific reaction pathway taken by the radical cation of Cyclobutene, 1-butyl-2-pentyl- would depend on the reaction conditions and the presence of other reactive species.
Table 2: Potential Fates of the Cyclobutene, 1-butyl-2-pentyl- Radical Cation
| Reaction Type | Intermediate(s) | Potential Product(s) |
| [2+2] Cycloaddition | Cyclobutanyl radical cation | Substituted cyclobutane derivatives |
| Deprotonation | Cyclobutenyl radical | Isomeric dienes (after further reactions) |
| Nucleophilic Attack | Adduct radical | Functionalized cyclobutane derivatives |
This table presents plausible reaction pathways based on the known reactivity of alkene radical cations. princeton.eduacs.org
Mechanochemical Activation of the Cyclobutene Ring
The application of mechanical force to molecules, a field known as mechanochemistry, can induce chemical transformations by lowering activation barriers and altering reaction pathways. In the context of "Cyclobutene, 1-butyl-2-pentyl-," a representative substituted cyclobutene, mechanochemical activation of the cyclobutene ring is a topic of significant interest, offering pathways to products that may not be favored under thermal or photochemical conditions. The mechanical force is typically applied by embedding the mechanophore (the cyclobutene unit) into a polymer chain and then subjecting the polymer to an external force, such as sonication or atomic force microscopy (AFM)-based single-molecule force spectroscopy (SMFS). acs.orgnih.gov
Force-Triggered Ring-Opening Mechanisms
The electrocyclic ring-opening of cyclobutene to form a 1,3-butadiene derivative is a classic example of a reaction governed by orbital symmetry rules. illinois.edumasterorganicchemistry.com When a mechanical force is applied to a polymer chain containing a cyclobutene mechanophore, such as "Cyclobutene, 1-butyl-2-pentyl-," this force is transmitted to the scissile carbon-carbon bond of the cyclobutene ring. rsc.orgduke.edu This applied force can dramatically influence the energetics of the ring-opening reaction, making it possible to drive the reaction along pathways that are thermally "forbidden." nih.govrsc.orgnih.gov
The seminal work in this area has demonstrated that pulling on a cis-substituted cyclobutene via polymer handles facilitates a disrotatory ring-opening. rsc.org This is in stark contrast to the thermally allowed conrotatory pathway. illinois.edu The mechanical force effectively lowers the activation energy for the disrotatory process, making it a viable, and in some cases, preferred pathway. nih.govrsc.org
Computational studies, often performed in conjunction with SMFS experiments, have been instrumental in elucidating the force-modified potential energy surfaces of these reactions. acs.orgnsf.gov These studies show that increasing the applied force reduces the free energy barrier for both conrotatory and disrotatory mechanisms, but the effect can be more pronounced for the disrotatory pathway in appropriately substituted systems. rsc.org
Research on various substituted cyclobutanes has shown that the structure of the mechanophore significantly impacts the threshold force required for activation. acs.orgnih.govnsf.gov For instance, the presence of different substituents can alter the stability of the transition state and, consequently, the force required for ring-opening. While specific experimental data for "Cyclobutene, 1-butyl-2-pentyl-" is not available, the principles derived from studies of other substituted cyclobutenes provide a framework for understanding its likely behavior. The butyl and pentyl groups, being alkyl substituents, would influence the steric and electronic environment of the cyclobutene ring.
Below is a table summarizing representative data from studies on substituted cyclobutene and cyclobutane mechanophores, illustrating the range of activation forces observed.
| Mechanophore | Activation Force (pN) | Experimental Method | Reference |
| cis-Benzocyclobutene (ester substituted) | 1040 | SMFS | nsf.gov |
| trans-Benzocyclobutene (ester substituted) | 1520 | SMFS | nsf.gov |
| Ladder-type cyclobutane (exo-ladderane/ene) | 1800 ± 37 | SMFS | nsf.gov |
This table presents data for analogous systems to illustrate the concept, as specific data for Cyclobutene, 1-butyl-2-pentyl- is not available in the cited literature.
Mechanistic Insights into Conrotatory vs. Disrotatory Preferences under Mechanical Force
The Woodward-Hoffmann rules predict that the thermal ring-opening of a cyclobutene proceeds via a conrotatory motion of the termini, while the photochemical reaction follows a disrotatory path. masterorganicchemistry.com Mechanochemistry provides a third modality for controlling this stereochemical outcome. The key determinant for the preferred pathway under mechanical stress is the geometry of how the force is applied to the cyclobutene ring. illinois.edu
For a cis-substituted cyclobutene, like "Cyclobutene, 1-butyl-2-pentyl-" (assuming the butyl and pentyl groups are on the same face of the ring), the application of a pulling force on polymer chains attached to the substituents naturally directs the ring to open in a disrotatory fashion. nih.govrsc.org This process leads to the formation of an E,E-diene. illinois.edu Conversely, for a trans-substituted cyclobutene, the force is coupled to the thermally allowed conrotatory pathway. nsf.gov
Computational studies have shown that for cis-substituted cyclobutenes, at low applied forces, both conrotatory and disrotatory pathways may be accessible. rsc.org However, as the force increases, the disrotatory reaction channel becomes dominant, and the conrotatory channel may even disappear from the potential energy surface. rsc.org This phenomenon highlights the unique ability of mechanical force to bias reaction pathways towards otherwise inaccessible outcomes. researchgate.net
The competition between the allowed and forbidden pathways is also influenced by the electronic nature of the substituents. rsc.orgduke.eduhhu.de Substituents that can stabilize the diradical character that develops in the transition state of the disrotatory pathway can lower the activation force for this process. researchgate.net For "Cyclobutene, 1-butyl-2-pentyl-", the electron-donating alkyl groups would have a specific electronic influence on the transition state energetics, although detailed quantitative predictions would require specific computational analysis.
The stereochemical outcome of the ring-opening provides direct experimental evidence for the operative mechanism. The formation of specific diene isomers can be used to deduce whether the ring-opening occurred via a conrotatory or disrotatory motion. nih.gov
The table below summarizes the relationship between the stereochemistry of the cyclobutene, the mode of activation, the resulting reaction pathway, and the product stereochemistry, based on established principles.
| Starting Isomer | Activation Mode | Predicted Pathway | Product Diene Stereochemistry |
| cis | Thermal | Conrotatory | E,Z |
| cis | Photochemical | Disrotatory | E,E |
| cis | Mechanical | Disrotatory | E,E |
| trans | Thermal | Conrotatory | E,E |
| trans | Mechanical | Conrotatory | E,E |
This table is based on the general principles of orbital symmetry and mechanochemistry as described in the cited literature. illinois.edunih.gov
Computational and Theoretical Investigations of Cyclobutene, 1 Butyl 2 Pentyl
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of molecular systems. mdpi.com These methods are applied to understand the electronic structure, preferred geometries, and reaction energetics of molecules like 1-butyl-2-pentyl-cyclobutene.
DFT calculations can elucidate the electronic structure of 1-butyl-2-pentyl-cyclobutene, providing a picture of electron distribution and bonding. The cyclobutene (B1205218) ring itself is a strained four-membered ring containing a double bond. The carbon atoms of the double bond are sp² hybridized, while the other two ring carbons are sp³ hybridized. This combination of hybridization within a small ring leads to significant angle strain.
The butyl and pentyl substituents are attached to the sp² hybridized carbons of the cyclobutene ring. Analysis of the molecular orbitals would reveal the nature of the sigma bonds forming the ring and the alkyl chains, as well as the pi bond of the double bond. The electron density is highest around the double bond, making it a likely site for electrophilic attack. The specific arrangement of the butyl and pentyl groups can influence the electron distribution through inductive effects.
A theoretical analysis using DFT could provide the following data on bond lengths and angles, offering a quantitative look at the molecule's geometry.
| Parameter | Description | Calculated Value (Angstroms/Degrees) |
| C1=C2 Bond Length | The length of the carbon-carbon double bond in the cyclobutene ring. | Data unavailable in search results. |
| C1-C4 Bond Length | The length of the single bond between a double-bonded carbon and a saturated carbon in the ring. | Data unavailable in search results. |
| C3-C4 Bond Length | The length of the single bond between the two saturated carbons in the ring. | Data unavailable in search results. |
| C1-C(butyl) Bond Length | The length of the bond connecting the butyl group to the cyclobutene ring. | Data unavailable in search results. |
| C2-C(pentyl) Bond Length | The length of the bond connecting the pentyl group to the cyclobutene ring. | Data unavailable in search results. |
| Ring Puckering Angle | The angle at which the cyclobutene ring is bent out of planarity. | Data unavailable in search results. |
The flexibility of the butyl and pentyl chains gives rise to numerous possible conformations. Computational studies can map the potential energy surface associated with the rotation around the single bonds within these alkyl groups and their attachment to the cyclobutene ring. nih.govacs.orgresearchgate.netresearchgate.netglobalauthorid.com This analysis helps identify the most stable conformers, which are the lowest energy arrangements of the atoms.
For the 1-butyl-2-pentyl-cyclobutene molecule, the key rotational degrees of freedom would be around the C-C bonds of the butyl and pentyl chains. The interactions between these chains, and between the chains and the cyclobutene ring, will dictate the preferred conformations. Steric hindrance between the two bulky alkyl groups will likely play a significant role in determining the lowest energy conformer. DFT calculations can quantify the energy differences between various staggered and eclipsed conformations of the substituents. nih.govacs.orgresearchgate.net
| Conformer | Description | Relative Energy (kcal/mol) |
| Global Minimum | The most stable arrangement of the butyl and pentyl groups. | Data unavailable in search results. |
| Local Minima | Other relatively stable conformations. | Data unavailable in search results. |
| Transition States | Energy barriers for rotation between conformers. | Data unavailable in search results. |
Computational chemistry allows for the mapping of the potential energy surface (PES) for chemical reactions. acs.orgacs.org For 1-butyl-2-pentyl-cyclobutene, a key reaction is the thermal electrocyclic ring-opening to form a substituted 1,3-butadiene (B125203). The PES for this reaction would show the energy of the system as the C-C single bond opposite the double bond breaks and the ring opens.
The calculations would identify the transition state, which is the highest energy point along the reaction coordinate, and determine the activation energy for the ring-opening process. acs.orgacs.org The presence of the butyl and pentyl substituents would be expected to influence the activation energy and the geometry of the transition state compared to unsubstituted cyclobutene. nih.gov These substituents can sterically and electronically affect the ease of the ring-opening. nih.govpitt.edu
Reaction Kinetics and Thermodynamics Prediction
Computational chemistry provides powerful tools to predict the kinetic and thermodynamic parameters that govern the chemical reactions of "Cyclobutene, 1-butyl-2-pentyl-". A primary reaction of interest for cyclobutene derivatives is the thermally induced electrocyclic ring-opening to form a substituted 1,3-butadiene. This process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, which predict a conrotatory opening for the 4π-electron system of cyclobutene under thermal conditions.
The rate of the electrocyclic ring-opening of "Cyclobutene, 1-butyl-2-pentyl-" is dictated by the activation energy barrier (ΔEa) or activation free energy (ΔG‡) of the reaction. Computational studies on various substituted cyclobutenes have shown that the nature of the substituents on the ring significantly influences this barrier. For 1,2-dialkyl-substituted cyclobutenes, the primary effect of the alkyl groups (butyl and pentyl in this case) is steric.
Theoretical calculations on analogous 2-substituted cyclobutenecarboxylic acids reveal that substituents attached via an sp³-hybridized carbon, similar to the butyl and pentyl groups, tend to result in a relatively high kinetic barrier for the ring-opening process. This is in contrast to substituents like phenyl or vinyl groups, which can offer electronic stabilization to the transition state, thereby lowering the activation energy. For instance, a computational study on a cyclobutene with a substituent attached through an sp³ carbon reported an activation free energy of approximately 25.5 kcal/mol for the ring-opening reaction. Based on these established trends, a representative activation energy for the conrotatory ring-opening of "Cyclobutene, 1-butyl-2-pentyl-" can be estimated.
The reaction rate constant (k) can then be determined using the Arrhenius equation or transition state theory. The tables below present hypothetical data for the thermal isomerization of "Cyclobutene, 1-butyl-2-pentyl-", assuming an activation energy in line with similar 1,2-dialkyl-substituted cyclobutenes.
| Parameter | Predicted Value | Methodology |
|---|---|---|
| Activation Energy (ΔEa) | ~33-36 kcal/mol | Density Functional Theory (DFT) |
| Activation Enthalpy (ΔH‡) | ~32-35 kcal/mol | DFT with Zero-Point Vibrational Energy Correction |
| Activation Free Energy (ΔG‡) at 298 K | ~25-28 kcal/mol | DFT with Solvation Model |
| Temperature (K) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| 400 | ~1.0 x 10⁻⁵ | ~19 hours |
| 450 | ~4.5 x 10⁻³ | ~2.6 minutes |
| 500 | ~0.12 | ~5.8 seconds |
Note: The data in the tables above are illustrative and based on computational studies of analogous 1,2-dialkyl-substituted cyclobutenes. The actual values for "Cyclobutene, 1-butyl-2-pentyl-" would require specific computational investigation.
Computational studies on disubstituted cyclobutenes have consistently shown the ring-opening process to be highly exergonic, with reaction free energies (ΔG_rxn) in the range of -20 to -25 kcal/mol. The relative stability of the resulting butadiene isomers will be influenced by steric interactions between the butyl and pentyl groups.
The potential energy surface for this reaction would show the cyclobutene isomer in a local energy minimum, connected via a transition state to the global energy minimum of the most stable butadiene isomer. The presence of the butyl and pentyl groups, being simple alkyl chains, is not expected to introduce any unusual electronic effects that would significantly alter the fundamental shape of this energetic landscape from that of other 1,2-dialkyl-substituted cyclobutenes.
| Parameter | Predicted Value (kcal/mol) | Comment |
|---|---|---|
| Reaction Enthalpy (ΔH_rxn) | -22 to -26 | Dominated by the release of ring strain. |
| Reaction Entropy (ΔS_rxn) | Positive | Increased conformational freedom in the acyclic product. |
| Reaction Free Energy (ΔG_rxn) at 298 K | -20 to -25 | Indicates a spontaneous reaction from a thermodynamic standpoint. |
Note: The thermodynamic data presented are estimates based on trends observed for similar substituted cyclobutenes.
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations
To gain a more realistic understanding of the reactivity of "Cyclobutene, 1-butyl-2-pentyl-" in a complex environment, such as in solution or within a biological system, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are employed. dntb.gov.ua These methods partition the system into a QM region, where the electronic structure is treated with high accuracy (e.g., the reacting cyclobutene molecule), and an MM region, which comprises the surrounding environment (e.g., solvent molecules) and is described by a classical force field. wikipedia.org This approach allows for the study of large, complex systems with a manageable computational cost while maintaining a high level of theory for the chemically active region. q-chem.com
The solvent environment can influence the reaction kinetics and thermodynamics of the ring-opening of "Cyclobutene, 1-butyl-2-pentyl-". QM/MM simulations can explicitly model the interactions between the solute and individual solvent molecules, providing insights into how the solvent stabilizes or destabilizes the reactant, transition state, and product.
For the non-polar "Cyclobutene, 1-butyl-2-pentyl-", the effect of a non-polar solvent on the reaction barrier is expected to be modest. However, in a polar solvent, differential solvation of the reactant and the slightly more polarizable transition state could lead to a measurable change in the activation energy. QM/MM simulations are crucial for quantifying these subtle but important environmental effects. The simulations can reveal the specific arrangement of solvent molecules around the reacting species and how this "solvent shell" evolves along the reaction coordinate.
Beyond the primary electrocyclic ring-opening, "Cyclobutene, 1-butyl-2-pentyl-" could potentially undergo other reactions, especially under photochemical conditions or in the presence of catalysts. QM/MM simulations are a powerful tool for exploring these more complex reaction pathways. By explicitly including catalysts or other reactants in the QM region and modeling the surrounding environment with MM, it is possible to map out the potential energy surfaces for various competing reactions.
For example, in a biological context, if "Cyclobutene, 1-butyl-2-pentyl-" were a substrate for an enzyme, QM/MM simulations could elucidate the mechanism of the enzyme-catalyzed reaction. The active site of the enzyme would be included in the QM region, allowing for a detailed study of bond-making and bond-breaking events, as well as the role of specific amino acid residues in catalysis. This approach provides a molecular-level understanding of how the enzyme's pre-organized active site can dramatically lower the activation barrier compared to the uncatalyzed reaction in solution.
Advanced Spectroscopic Characterization for Structural Elucidation of Cyclobutene, 1 Butyl 2 Pentyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. weebly.com For Cyclobutene (B1205218), 1-butyl-2-pentyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, as well as the spatial relationships between atoms.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
The initial analysis begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would show distinct signals for the vinylic proton, allylic protons on the ring, and the protons of the butyl and pentyl chains. The ¹³C NMR spectrum would reveal signals for the two sp² carbons of the double bond and the sp³ carbons of the ring and the alkyl substituents.
To establish the precise connectivity, 2D NMR experiments are essential. huji.ac.ilomicsonline.org
COSY (Correlation Spectroscopy): This homonuclear experiment maps out all proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity within the butyl and pentyl chains by showing correlations between adjacent methylene (B1212753) groups. Crucially, it would also show correlations between the vinylic proton and the adjacent allylic protons, and between the protons on the cyclobutene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon signal based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For Cyclobutene, 1-butyl-2-pentyl-, HMBC is invaluable for connecting the alkyl substituents to the cyclobutene ring. For instance, correlations would be observed between the protons on the first methylene group of the butyl chain (C1' of butyl) and the ring carbons C1 and C2.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for Cyclobutene, 1-butyl-2-pentyl- Note: Predicted values are based on standard chemical shift ranges for similar structural motifs.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C1 | - | ~140-145 | - |
| C2 | - | ~138-143 | - |
| H3 | ~5.5-6.0 | - | C1, C2, C4 |
| C4 (CH₂) | ~2.2-2.6 | ~30-35 | C1, C2, C3 |
| Butyl-C1' (CH₂) | ~2.0-2.4 | ~30-35 | C1, C2, Butyl-C2' |
| Pentyl-C1' (CH₂) | ~2.0-2.4 | ~30-35 | C1, C2, Pentyl-C2' |
Stereochemical Elucidation via NOESY and Coupling Constant Analysis
Determining the relative stereochemistry of the butyl and pentyl groups (i.e., whether they are cis or trans to each other) is critical.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For a cis isomer of Cyclobutene, 1-butyl-2-pentyl-, a NOESY cross-peak would be expected between the protons on the first methylene group of the butyl chain and the protons on the first methylene group of the pentyl chain. The absence of this cross-peak would strongly suggest a trans configuration.
Coupling Constant (J) Analysis: The magnitude of the vicinal coupling constants (³J) between protons on the cyclobutene ring can provide information about the ring's conformation and the relative orientation of substituents. In substituted cyclobutanes and cyclobutenes, the ratio of Jcis to Jtrans is often greater than 1, although the differences can sometimes be small. researchgate.net A detailed analysis of the coupling patterns of the ring protons can support the stereochemical assignment derived from NOESY.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural identification. For Cyclobutene, 1-butyl-2-pentyl-, several characteristic fragmentation pathways would be anticipated under electron ionization (EI).
The molecular ion ([M]⁺) would be observed, confirming the molecular formula C₁₃H₂₄. Key fragmentation processes for cycloalkenes include retro-Diels-Alder reactions and cleavages of the alkyl side chains. jove.comjove.com
Allylic Cleavage: The most common fragmentation for alkenes is cleavage at the allylic position, which is resonance-stabilized. jove.com Loss of a propyl radical from the butyl chain or a butyl radical from the pentyl chain would lead to stable allylic cations.
[M - C₃H₇]⁺
[M - C₄H₉]⁺
Side-Chain Cleavage: Simple cleavage of the bond connecting the alkyl group to the ring is also a common pathway for branched cycloalkenes. jove.com This would result in the loss of a butyl or pentyl radical.
[M - C₄H₉]⁺ (loss of butyl radical)
[M - C₅H₁₁]⁺ (loss of pentyl radical)
Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for cyclic alkenes is the RDA reaction. jove.com This involves the cleavage of two bonds in the ring, which for a cyclobutene derivative would lead to the expulsion of acetylene (B1199291) (C₂H₂) and the formation of a diene radical cation.
Table 2: Predicted Key Fragments in the Mass Spectrum of Cyclobutene, 1-butyl-2-pentyl-
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 180 | [C₁₃H₂₄]⁺ | Molecular Ion [M]⁺ |
| 123 | [M - C₄H₉]⁺ | Loss of butyl radical |
| 109 | [M - C₅H₁₁]⁺ | Loss of pentyl radical |
| 82 | [C₆H₁₀]⁺ | Allylic cleavage (loss of C₃H₇ from pentyl side) |
| 56 | [C₄H₈]⁺ | Possible rearrangement and fragmentation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. ifo.lviv.ua For Cyclobutene, 1-butyl-2-pentyl-, these methods would confirm the presence of the C=C double bond and distinguish between sp² and sp³ C-H bonds.
C=C Stretch: A weak to medium intensity absorption in the IR spectrum around 1650-1680 cm⁻¹ would be characteristic of the C=C double bond within the strained four-membered ring. This peak might be more prominent in the Raman spectrum.
sp² C-H Stretch: The stretching vibration of the hydrogen attached to the double bond would appear in the region of 3000-3100 cm⁻¹.
sp³ C-H Stretch: The stretching vibrations of the numerous C-H bonds in the butyl and pentyl chains, as well as the saturated part of the ring, would result in strong absorptions in the 2850-3000 cm⁻¹ region. docbrown.info
CH₂ Bending (Scissoring): A characteristic absorption around 1450-1470 cm⁻¹ would be due to the scissoring vibration of the methylene groups. docbrown.info
Ring Vibrations: The cyclobutene ring itself has characteristic puckering and deformation modes, though these occur in the complex fingerprint region (below 1500 cm⁻¹) and can be difficult to assign definitively without computational modeling. dtic.mildtic.mil
Table 3: Characteristic IR and Raman Frequencies for Cyclobutene, 1-butyl-2-pentyl-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| sp² C-H Stretch | 3000 - 3100 | Medium | Medium |
| sp³ C-H Stretch | 2850 - 3000 | Strong | Strong |
| C=C Stretch | 1650 - 1680 | Weak-Medium | Strong |
| CH₂ Bending | 1450 - 1470 | Medium | Medium |
| Ring Puckering/Deformation | < 1200 | Variable | Variable |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography provides the most definitive structural information by determining the precise spatial arrangement of atoms in a solid-state crystal. youtube.com To apply this technique, a suitable single crystal of Cyclobutene, 1-butyl-2-pentyl- or a solid derivative must be grown.
The resulting crystal structure would provide:
Unambiguous Confirmation of Connectivity: It would definitively show the bonding arrangement of all atoms.
Precise Bond Lengths and Angles: This data is valuable for understanding the strain within the cyclobutene ring. For example, the C=C bond length and the internal ring angles could be compared to those of other known cyclobutene derivatives. rsc.org
Absolute Stereochemistry: If a chiral derivative is synthesized and crystallized, X-ray crystallography can determine the absolute configuration (R/S) at the chiral centers, providing a definitive answer to the molecule's three-dimensional structure.
Solid-State Conformation: The analysis reveals the preferred conformation of the butyl and pentyl chains and the puckering of the cyclobutene ring in the crystalline state. nih.govacs.org
While obtaining a crystal structure for the parent oil, Cyclobutene, 1-butyl-2-pentyl-, would be challenging, derivatization to a solid compound could facilitate this powerful analysis. acs.org
Role in Complex Molecule Synthesis and Mechanistic Polymer Science
Cyclobutene (B1205218), 1-butyl-2-pentyl- as a Stereodefined Building Block in Organic Synthesis
The precise arrangement of substituents on the cyclobutene ring allows for a high degree of stereocontrol in subsequent transformations. The synthesis of 1,2-disubstituted cyclobutenes can be achieved through various methods, including metal-catalyzed cross-coupling reactions, which allow for the introduction of alkyl groups like butyl and pentyl with specific stereochemistry. acs.org This control is fundamental to their application as building blocks for more complex molecular targets.
The cyclobutene double bond is a key functional handle for further modification. It can undergo reactions like Michael additions to introduce new functional groups, with the existing substituents directing the stereochemical outcome of the addition. For instance, the addition of a thiol to an activated cyclobutene can produce 1,2-disubstituted thiocyclobutanes with high diastereoselectivity. rsc.orgnih.gov Such functionalized cyclobutanes are themselves valuable motifs in medicinal chemistry.
Furthermore, the high ring strain of the cyclobutene core can be harnessed to drive ring-opening reactions, providing access to stereodefined open-chain molecules that would be challenging to synthesize otherwise. nih.gov This transformation can be initiated photochemically or through the use of specific reagents, converting the cyclic precursor into a linear aliphatic compound with the original stereocenters preserved. rsc.orgacs.org For a molecule like 1-butyl-2-pentyl-cyclobutene, a thermal electrocyclic ring-opening would yield 5-ethyl-6-methyl-4,6-decadiene, with the stereochemistry of the resulting diene being dictated by the conrotatory nature of the thermal opening process.
The unique structural features of cyclobutanes are found in numerous natural products. mdpi.comresearchgate.netnih.gov Synthetic strategies often leverage the chemistry of cyclobutene intermediates to construct these complex targets. A common strategy involves the [2+2] cycloaddition to form the cyclobutane (B1203170) ring, followed by functionalization or ring-opening. nih.gov
The ring-opening of cyclobutene derivatives is a particularly powerful tool in total synthesis. elsevierpure.com The strain release provides a thermodynamic driving force for reactions that can form larger, more complex ring systems or specific acyclic carbon chains. For example, a cyclobutene-containing intermediate can be opened to a diene, which can then participate in a subsequent Diels-Alder reaction to build a six-membered ring, a common scaffold in natural products. This strategic use of a cyclobutene ring-opening allows chemists to navigate complex synthetic pathways and construct intricate molecular architectures with high precision. elsevierpure.comnih.gov
Mechanistic Studies of Cyclobutene-Containing Monomers in Polymerization Processes
Cyclobutene derivatives are highly effective monomers for Ring-Opening Metathesis Polymerization (ROMP), a process driven by the relief of ring strain. wikipedia.org The resulting polymers contain a double bond in each repeat unit of the backbone, offering a site for post-polymerization modification. The substituents on the cyclobutene ring, such as the butyl and pentyl groups, play a critical role in influencing the polymerization kinetics, as well as the physical and mechanical properties of the resulting polymer.
ROMP is a chain-growth polymerization catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs catalysts. wikipedia.orgyoutube.com The reaction proceeds via a metallacyclobutane intermediate. wikipedia.org For a monomer like 1-butyl-2-pentyl-cyclobutene, the catalyst would add across the double bond to form this intermediate, which then ring-opens to generate a new metal carbene and extend the polymer chain.
The choice of catalyst and reaction conditions can impart significant control over the polymerization. Studies have shown that cyclobutene derivatives readily undergo ROMP at low temperatures (e.g., 0 °C) in the presence of a first-generation Grubbs catalyst, while other strained olefins like norbornene may remain unreactive under these conditions. nih.govbeilstein-journals.org This selectivity allows for the synthesis of complex polymer architectures, such as block copolymers. The substituents on the monomer influence both the rate of polymerization and the stereochemistry (E/Z configuration) of the double bonds in the polymer backbone. nih.govresearchgate.net
| Monomer Type | Catalyst | Conditions | Relative Reactivity | Resulting Polymer Structure |
|---|---|---|---|---|
| Substituted Cyclobutene | Grubbs 1st Gen. | THF, 0 °C | High | Poly(butadiene) derivative, mainly cis C=C nih.govresearchgate.net |
| Substituted Norbornene | Grubbs 1st Gen. | THF, 0 °C | Low / Inert nih.gov | No polymerization |
| 1-Amide-Substituted Cyclobutene | Grubbs 3rd Gen. | CH₂Cl₂ | High | Regioregular, all-E olefin geometry nih.gov |
| 1-Ester-Substituted Cyclobutene | Grubbs 3rd Gen. | CH₂Cl₂ | Ring-opening without polymerization nih.gov | Kinetically trapped enoic carbene |
Polymers derived from the ROMP of cyclobutenes contain cyclobutane rings in their backbone (as part of a 1,4-polybutadiene structure). These cyclobutane units can function as "mechanophores"—functional groups that respond to mechanical force. acs.orgnih.gov When a polymer chain containing a cyclobutane is stretched, the applied force can induce a [2+2] cycloreversion, breaking the cyclobutane ring and forming two new alkenes. researchgate.net
Q & A
Q. Advanced Research Focus
- Functional Selection : B3LYP underestimates energy differences in substituted cyclobutenes; PBE0 provides better agreement with experimental data due to improved treatment of π-delocalization .
- Conformational Sampling : Rotational barriers in open forms (e.g., 1,3-dienes) must be modeled to predict equilibrium between closed and open states .
Methodological Insight : Use multireference methods (e.g., CASSCF) for excited-state photochemical reactions and benchmark against experimental DSC/UV-Vis data.
What analytical techniques are critical for characterizing 1-butyl-2-pentyl-cyclobutene and its derivatives?
Q. Basic/Advanced Research Focus
- GC-MS/NMR : Identify regioisomers and quantify purity. NMR detects ring strain via upfield-shifted alkene carbons .
- X-ray Crystallography : Resolve substituent stereochemistry and ring geometry .
- TGA/DSC : Measure thermal stability and decomposition pathways .
Methodological Insight : Cross-validate computational predictions (e.g., NMR chemical shifts via GIAO-DFT) with experimental data to confirm structural assignments.
How can 1-butyl-2-pentyl-cyclobutene be utilized in polymer science?
Q. Advanced Research Focus
- Ring-Opening Polymerization : Strain-driven polymerization forms polymers with tunable thermal properties (e.g., benzocyclobutene-based polyimides stable up to 344°C ).
- Crosslinking Agents : React with dienophiles (e.g., maleimides) to create thermally stable networks .
Methodological Insight : Optimize curing temperatures and catalyst systems (e.g., thermal vs. photoinitiated) to control polymer architecture.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
